4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide
Overview
Description
Mechanism of Action
Target of Action
TAK 21d is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme that breaks down endocannabinoids, which are involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
TAK 21d interacts with FAAH by binding to it, thereby inhibiting its activity . This inhibition prevents the breakdown of endocannabinoids, leading to an increase in their levels . The increased endocannabinoid levels can then exert their effects on the body, such as providing analgesic effects .
Biochemical Pathways
The primary biochemical pathway affected by TAK 21d is the endocannabinoid system . By inhibiting FAAH, TAK 21d increases the levels of endocannabinoids.
Biochemical Analysis
Biochemical Properties
TAK 21d interacts with the enzyme FAAH, inhibiting its activity . FAAH is responsible for the breakdown of fatty acid amides, a class of biomolecules involved in various physiological processes. By inhibiting FAAH, TAK 21d increases the levels of these fatty acid amides, influencing biochemical reactions within the body .
Cellular Effects
The inhibition of FAAH by TAK 21d impacts various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression related to fatty acid amide metabolism . This can lead to changes in cellular metabolism, potentially affecting processes such as inflammation and pain sensation .
Molecular Mechanism
TAK 21d exerts its effects at the molecular level by binding to FAAH and inhibiting its activity . This prevents the breakdown of fatty acid amides, leading to their accumulation. The increased levels of these biomolecules can then influence various cellular processes, including changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TAK 21d have been observed to change over time. It has been noted for its stability and lack of degradation . Long-term effects on cellular function, such as sustained changes in fatty acid amide levels, have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of TAK 21d vary with different dosages in animal models . Lower doses have been found to effectively reduce pain in models of neuropathic and inflammatory pain, while higher doses may lead to more pronounced effects .
Metabolic Pathways
TAK 21d is involved in the metabolic pathway of fatty acid amides . By inhibiting FAAH, it affects the breakdown of these biomolecules, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a FAAH inhibitor, it is likely to be distributed wherever FAAH is present .
Subcellular Localization
The subcellular localization of TAK 21d is also yet to be fully determined. As a FAAH inhibitor, it is likely to be found wherever FAAH is localized within the cell .
Preparation Methods
The synthesis of TAK 21d involves multiple steps, starting with the preparation of the core piperazine structure. The synthetic route typically includes the following steps:
Formation of the Piperazine Core: The piperazine core is synthesized through a series of reactions involving the condensation of appropriate amines and carboxylic acids.
Introduction of the Pyrimidinyl and Pyridazinyl Groups: The pyrimidinyl and pyridazinyl groups are introduced through nucleophilic substitution reactions.
Industrial production methods for TAK 21d would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
TAK 21d undergoes several types of chemical reactions, including:
Oxidation: TAK 21d can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidinyl and pyridazinyl groups, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are typically derivatives of TAK 21d with modified functional groups.
Scientific Research Applications
TAK 21d has a wide range of scientific research applications, including:
Chemistry: In chemistry, TAK 21d is used as a reference compound for studying the inhibition of FAAH and the development of new FAAH inhibitors.
Biology: In biological research, TAK 21d is used to investigate the role of FAAH in various physiological processes, including pain perception and inflammation.
Medicine: In medical research, TAK 21d is explored for its potential therapeutic applications in treating neuropathic and inflammatory pain, as well as other conditions related to FAAH activity.
Industry: In the pharmaceutical industry, TAK 21d serves as a lead compound for the development of new analgesic drugs
Comparison with Similar Compounds
TAK 21d is unique among FAAH inhibitors due to its high potency and ability to cross the blood-brain barrier. Similar compounds include:
URB597: Another potent FAAH inhibitor, but with different structural features.
PF-04457845: A selective FAAH inhibitor with a different chemical structure.
JZL195: A dual inhibitor of FAAH and monoacylglycerol lipase (MAGL), with broader effects on the endocannabinoid system
TAK 21d stands out due to its specific structural features and high efficacy in inhibiting FAAH, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(3,4-difluorophenyl)pyrimidin-2-yl]-N-pyridazin-3-ylpiperazine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N7O/c20-14-4-3-13(12-15(14)21)16-5-7-22-18(24-16)27-8-10-28(11-9-27)19(29)25-17-2-1-6-23-26-17/h1-7,12H,8-11H2,(H,25,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWVFSJNIBAGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)C3=CC(=C(C=C3)F)F)C(=O)NC4=NN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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